molecular formula C11H11ClO6 B13878892 Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate CAS No. 1246616-69-2

Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate

Cat. No.: B13878892
CAS No.: 1246616-69-2
M. Wt: 274.65 g/mol
InChI Key: YZPMPQOGTKJAKZ-UHFFFAOYSA-N
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Description

Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate is an organic compound with the molecular formula C₁₁H₁₁ClO₆ It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of diethyl malonate with chloroacetyl chloride in the presence of a base, followed by cyclization to form the pyran ring . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while reduction would produce an alcohol.

Scientific Research Applications

Diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolism. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,5-dicarboxylate-3,4-dihydropyran: Similar structure but lacks the chlorine atom.

    Diethyl 3,5-dicarboxylate-1,4-dihydropyridine: Contains a different heterocyclic ring system.

    Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate: Another dihydropyridine derivative with different substituents.

Properties

CAS No.

1246616-69-2

Molecular Formula

C11H11ClO6

Molecular Weight

274.65 g/mol

IUPAC Name

diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate

InChI

InChI=1S/C11H11ClO6/c1-3-16-10(14)6-5-18-9(7(12)8(6)13)11(15)17-4-2/h5H,3-4H2,1-2H3

InChI Key

YZPMPQOGTKJAKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=C(C1=O)Cl)C(=O)OCC

Origin of Product

United States

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